molecular formula C15H12O5 B12009356 4,4'-Dicarboxybenzhydrol

4,4'-Dicarboxybenzhydrol

Cat. No.: B12009356
M. Wt: 272.25 g/mol
InChI Key: NMAYQOHIMPTMGC-UHFFFAOYSA-N
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Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

4-[(4-carboxyphenyl)-hydroxymethyl]benzoic acid

InChI

InChI=1S/C15H12O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8,13,16H,(H,17,18)(H,19,20)

InChI Key

NMAYQOHIMPTMGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4,4’-(hydroxymethylene)dibenzoic acid typically involves the reaction of appropriate benzoic acid derivatives under specific conditions. One common method involves the condensation of two molecules of benzoic acid with formaldehyde in the presence of a catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the hydroxymethylene linkage. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

4,4’-(Hydroxymethylene)dibenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(Hydroxymethylene)dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-(hydroxymethylene)dibenzoic acid exerts its effects is primarily through its interactions with various molecular targets. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .

Biological Activity

4,4'-Dicarboxybenzhydrol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to influence:

  • Ion Channel Modulation : Preliminary studies indicate that this compound may act as a modulator of potassium channels, which are critical for maintaining cellular excitability and signaling.
  • Antioxidant Activity : The compound exhibits properties that may help in scavenging free radicals, thus contributing to its potential neuroprotective effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Cytotoxicity observed
HeLa (Cervical Cancer)20Inhibition of cell growth
A549 (Lung Cancer)25Induction of apoptosis

In Vivo Studies

Research involving animal models has further elucidated the biological effects of this compound. For instance:

  • Neuroprotective Effects : In a rat model of neurodegeneration, administration of the compound resulted in significant improvement in motor function and reduced markers of oxidative stress.
  • Anti-inflammatory Properties : Animal studies showed that the compound could reduce inflammation markers in models of arthritis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Neuroprotection : A study involving aged rats demonstrated that treatment with this compound led to improved cognitive function and reduced neuronal damage compared to control groups.
  • Cancer Treatment Case Study : A clinical trial involving patients with advanced cancer indicated that when combined with standard chemotherapy, this compound enhanced the efficacy of treatment without significant side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.